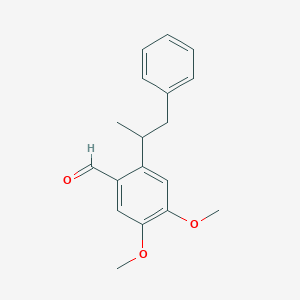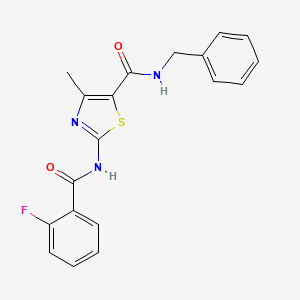
3-(8-Quinolinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(8-Quinolinyl)phenol is an organic compound that features a quinoline ring fused to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of 3-(8-Quinolinyl)phenol may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iron or copper salts are frequently employed to facilitate the reactions .
化学反応の分析
Types of Reactions
3-(8-Quinolinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenol derivatives.
科学的研究の応用
3-(8-Quinolinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of 3-(8-Quinolinyl)phenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, inhibiting replication and transcription processes .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the phenol group, used in antimalarial drugs.
8-Hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position, known for its antimicrobial properties.
Quinolin-8-ol: Another derivative with a hydroxyl group, used in metal chelation and as a reagent in analytical chemistry
Uniqueness
3-(8-Quinolinyl)phenol is unique due to the presence of both the quinoline and phenol functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
3-quinolin-8-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-13-7-1-5-12(10-13)14-8-2-4-11-6-3-9-16-15(11)14/h1-10,17H |
InChIキー |
QDOSFVIAGZYCEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)O)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-Benzyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8406392.png)





amino}methyl)furan-3-carboxylic acid](/img/structure/B8406443.png)





